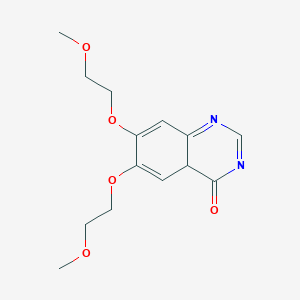
Hdac8-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac8-IN-7 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and neurological disorders .
Preparation Methods
The synthesis of Hdac8-IN-7 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzamide, which is then coupled with a hydroxamic acid derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize the efficiency of the synthesis process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Hdac8-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deacetylated products. Substitution reactions, on the other hand, can introduce different functional groups into the molecule, potentially altering its biological activity .
Scientific Research Applications
Hdac8-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of HDAC8 in various biochemical pathways. In biology, this compound is employed to investigate the effects of HDAC8 inhibition on cellular processes such as cell proliferation, apoptosis, and differentiation .
In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancer, fibrosis, and neurological disorders. Its ability to selectively inhibit HDAC8 makes it a valuable candidate for targeted therapy, minimizing the side effects associated with non-selective HDAC inhibitors . In the industrial sector, this compound is used in the development of new drugs and therapeutic strategies, contributing to advancements in pharmaceutical research and development .
Mechanism of Action
Hdac8-IN-7 exerts its effects by binding to the active site of HDAC8, thereby inhibiting its enzymatic activity. This inhibition prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and altered gene expression. The molecular targets of this compound include histone proteins and other non-histone substrates that are regulated by HDAC8 .
The pathways involved in the mechanism of action of this compound include the modulation of chromatin structure, transcriptional regulation, and signal transduction. By inhibiting HDAC8, this compound can induce changes in chromatin accessibility, thereby affecting the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
Hdac8-IN-7 is unique among HDAC inhibitors due to its high selectivity for HDAC8. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential. Similar compounds include other HDAC inhibitors such as vorinostat, romidepsin, and panobinostat, which target multiple HDAC isoforms but lack the selectivity of this compound .
Compared to these compounds, this compound offers a more targeted approach to HDAC inhibition, making it a valuable tool for studying the specific role of HDAC8 in various diseases. Additionally, its unique chemical structure and binding properties contribute to its high potency and selectivity .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of HDAC8, combined with its unique chemical properties, makes it a valuable tool for studying the role of HDAC8 in various biological processes and developing targeted therapies for diseases such as cancer, fibrosis, and neurological disorders.
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E)-3-[2-(3,4-dimethoxyanilino)-4-methoxyphenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-7-4-12(5-9-18(21)20-22)15(11-14)19-13-6-8-16(24-2)17(10-13)25-3/h4-11,19,22H,1-3H3,(H,20,21)/b9-5+ |
InChI Key |
QURNLWNCXVBJOO-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)NO)NC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)NO)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)







![(2S)-2-[[2-amino-2-[(3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12365621.png)

![Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate](/img/structure/B12365643.png)
![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)

